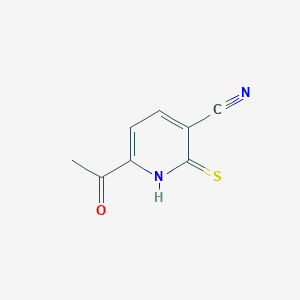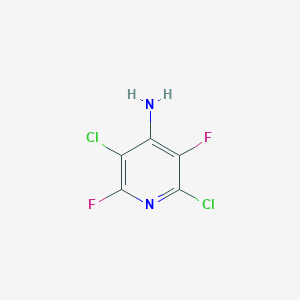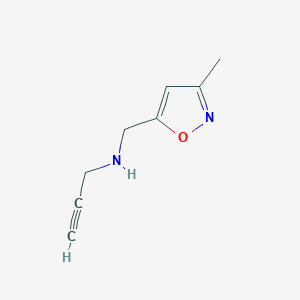
N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPA is a derivative of propargylamine and is structurally similar to monoamine oxidase inhibitors (MAOIs).
Wirkmechanismus
The mechanism of action of N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine also inhibits the activity of pro-inflammatory enzymes such as COX-2, which reduces inflammation in the body.
Biochemical and Physiological Effects
N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine has been shown to have various biochemical and physiological effects. It increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can improve mood and cognitive function. N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine also reduces inflammation in the body by inhibiting the activity of pro-inflammatory enzymes such as COX-2. Additionally, N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine in lab experiments is that it has a high purity, which ensures accurate results. N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine is also stable and can be stored for long periods without degradation. However, one limitation of using N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine in lab experiments is that it is expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research can be done to investigate the anticancer properties of N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine and its potential as a cancer treatment.
Synthesemethoden
The synthesis of N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine involves the reaction of 3-methylisoxazole-5-carboxylic acid with propargylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine as a white solid with a purity of greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine has been found to have potential applications in the field of medicine. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine has also been found to have anti-inflammatory properties and can be used to treat inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine has been found to have anticancer properties and can be used to treat various types of cancer.
Eigenschaften
CAS-Nummer |
173850-34-5 |
|---|---|
Produktname |
N-((3-Methylisoxazol-5-yl)methyl)prop-2-yn-1-amine |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C8H10N2O/c1-3-4-9-6-8-5-7(2)10-11-8/h1,5,9H,4,6H2,2H3 |
InChI-Schlüssel |
FNUWUHCKDQEZRY-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNCC#C |
Kanonische SMILES |
CC1=NOC(=C1)CNCC#C |
Synonyme |
5-Isoxazolemethanamine,3-methyl-N-2-propynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
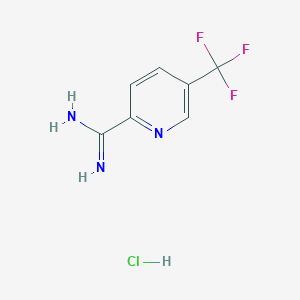
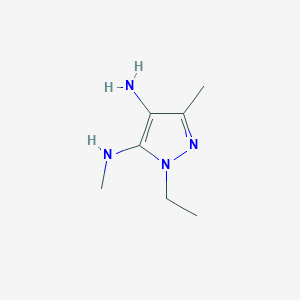
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
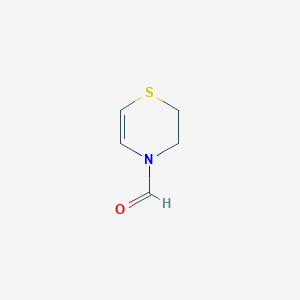
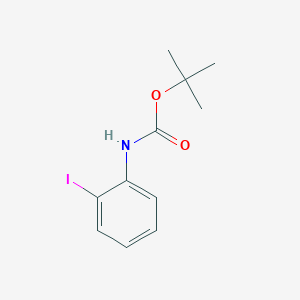
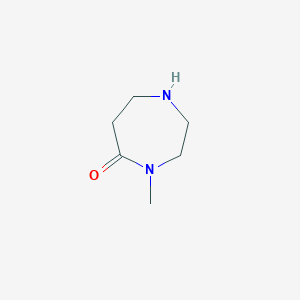

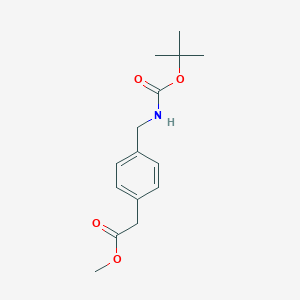
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
